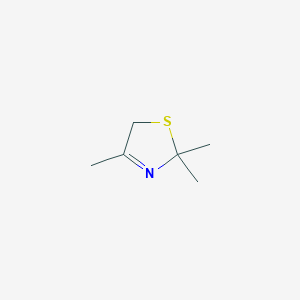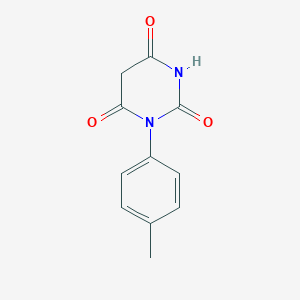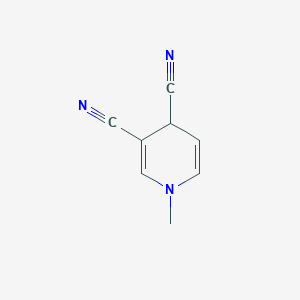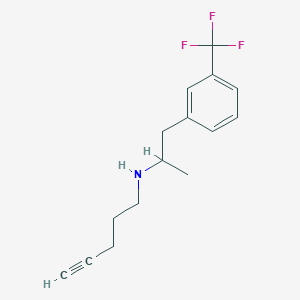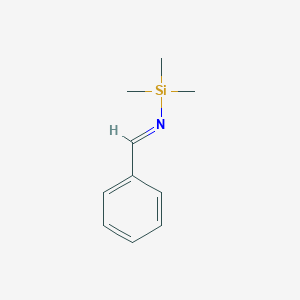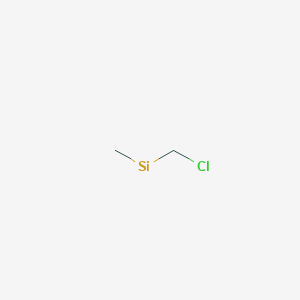
(Chloromethyl)(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(methyl)silane is an organosilicon compound that is widely used in scientific research. It is a colorless liquid that has a pungent odor and is highly reactive. The compound is used in a variety of applications, including the synthesis of complex organic molecules, as a reagent in organic chemistry, and as a cross-linking agent in the production of polymers.
Mechanism of Action
The mechanism of action of (Chloromethyl)(methyl)silane is complex and depends on the specific application. In organic synthesis, the compound acts as an electrophile, reacting with nucleophiles such as alcohols, amines, and thiols. In the production of silicon-based polymers, the compound undergoes a condensation reaction with other silicon-containing compounds to form a cross-linked network.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of (Chloromethyl)(methyl)silane. However, the compound is highly reactive and can cause severe irritation to the skin, eyes, and respiratory system. It is also a potential mutagen and carcinogen and should be handled with extreme caution.
Advantages and Limitations for Lab Experiments
The advantages of using (Chloromethyl)(methyl)silane in lab experiments include its high reactivity and versatility in organic synthesis. However, the compound is highly reactive and can be difficult to handle safely. It is also expensive and may not be readily available in some laboratories.
Future Directions
There are many potential future directions for the use of (Chloromethyl)(methyl)silane in scientific research. These include the development of new synthetic methodologies, the exploration of its potential as a cross-linking agent in the production of new materials, and the investigation of its potential biological activity. Further research is needed to fully understand the potential of this compound in various applications.
Synthesis Methods
The synthesis of (Chloromethyl)(methyl)silane is typically carried out by the reaction of chloromethyl methyl ether with silicon tetrachloride. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted byproducts. The resulting product is purified by distillation or chromatography.
Scientific Research Applications
(Chloromethyl)(methyl)silane is a valuable reagent in organic synthesis. It is used to introduce the chloromethyl group into organic molecules, which can then be further functionalized. The compound is also used in the preparation of silicon-based polymers and as a cross-linking agent in the production of silicone elastomers.
properties
CAS RN |
18165-20-3 |
|---|---|
Product Name |
(Chloromethyl)(methyl)silane |
Molecular Formula |
C2H7ClSi |
Molecular Weight |
92.6 g/mol |
InChI |
InChI=1S/C2H5ClSi/c1-4-2-3/h2H2,1H3 |
InChI Key |
WIAGUYRDWNBPDR-UHFFFAOYSA-N |
SMILES |
C[Si]CCl |
Canonical SMILES |
C[Si]CCl |
synonyms |
(Chloromethyl)(methyl)silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







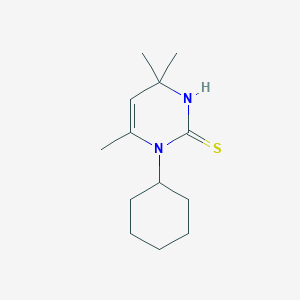
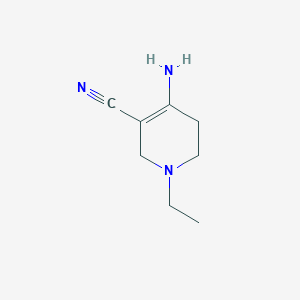
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
